N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide
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Overview
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide is a complex organic compound with a unique structure that combines an isoxazole ring with a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide typically involves a multi-step process. One common method starts with the preparation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base .
The next step involves the coupling of the isoxazole intermediate with a naphthamide derivative. This can be achieved through a nucleophilic substitution reaction, where the isoxazole intermediate reacts with a naphthoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the 1,3-dipolar cycloaddition and nucleophilic substitution steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a bioisostere for other functional groups, allowing the compound to mimic the activity of natural substrates or inhibitors. This can lead to the modulation of biochemical pathways and the alteration of cellular processes .
Comparison with Similar Compounds
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide can be compared with other similar compounds, such as:
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-1-naphthamide: This compound has a similar structure but with a different position of the naphthamide moiety, which can affect its chemical properties and biological activity.
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide: The presence of additional methoxy groups can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-27-20-10-9-17(12-22(20)28-2)21-13-19(25-29-21)14-24-23(26)18-8-7-15-5-3-4-6-16(15)11-18/h3-13H,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAUIEOEWCGUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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